Cas no 2229570-02-7 (1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene)

1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene
- 1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
- 2229570-02-7
- EN300-1972771
-
- Inchi: 1S/C11H10F2S/c1-2-3-5-9-6-4-7-10(8-9)14-11(12)13/h1,4,6-8,11H,3,5H2
- InChI Key: ZIFDFEBUIKJWHO-UHFFFAOYSA-N
- SMILES: S(C(F)F)C1=CC=CC(=C1)CCC#C
Computed Properties
- Exact Mass: 212.04712782g/mol
- Monoisotopic Mass: 212.04712782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.3Ų
- XLogP3: 4.2
1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972771-2.5g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 2.5g |
$3332.0 | 2023-09-16 | ||
Enamine | EN300-1972771-10.0g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 10g |
$7312.0 | 2023-05-23 | ||
Enamine | EN300-1972771-1g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 1g |
$1701.0 | 2023-09-16 | ||
Enamine | EN300-1972771-0.05g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 0.05g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-1972771-5.0g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 5g |
$4930.0 | 2023-05-23 | ||
Enamine | EN300-1972771-0.25g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 0.25g |
$1564.0 | 2023-09-16 | ||
Enamine | EN300-1972771-0.1g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 0.1g |
$1496.0 | 2023-09-16 | ||
Enamine | EN300-1972771-0.5g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 0.5g |
$1632.0 | 2023-09-16 | ||
Enamine | EN300-1972771-1.0g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 1g |
$1701.0 | 2023-05-23 | ||
Enamine | EN300-1972771-5g |
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene |
2229570-02-7 | 5g |
$4930.0 | 2023-09-16 |
1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene Related Literature
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
Additional information on 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene
Compound CAS No. 2229570-02-7: 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene
The compound with CAS No. 2229570-02-7, known as 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene, is a unique organic molecule that has garnered attention in recent years due to its intriguing structure and potential applications in various fields. This compound is characterized by its benzene ring substituted with a butynyl group at the 1-position and a difluoromethylsulfanyl group at the 3-position, making it a valuable addition to the library of heterocyclic compounds.
Recent studies have highlighted the importance of such compounds in the development of advanced materials and pharmaceuticals. The presence of the butynyl group introduces a degree of unsaturation, which can influence the compound's electronic properties and reactivity. Meanwhile, the difluoromethylsulfanyl group adds a layer of complexity to the molecule, potentially enhancing its stability and solubility in various solvents. These features make 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene a promising candidate for applications in organic electronics, drug delivery systems, and as a building block in synthetic chemistry.
In terms of synthesis, researchers have employed innovative methodologies to construct this compound efficiently. For instance, coupling reactions involving aryl halides and organometallic reagents have been optimized to achieve high yields and purity. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating these transformations. These advancements not only underscore the versatility of modern synthetic techniques but also pave the way for large-scale production of this compound for industrial applications.
The physical and chemical properties of 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene have been extensively characterized using state-of-the-art analytical techniques. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula, while nuclear magnetic resonance (NMR) spectroscopy has provided insights into its structural arrangement. Additionally, thermal analysis techniques such as differential scanning calorimetry (DSC) have revealed its melting point and thermal stability, which are critical parameters for its potential use in high-performance materials.
One of the most exciting developments involving this compound is its role in drug discovery. Preclinical studies have demonstrated that 1-(but-3-yn-1-y l)-3-(difluoromethyl)sulfanylbenzene exhibits selective binding to certain protein targets, suggesting its potential as a lead compound for therapeutic agents. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms at a molecular level.
From an environmental perspective, researchers have also investigated the biodegradation and toxicity profiles of this compound. Initial findings indicate that it undergoes rapid metabolic transformation under aerobic conditions, minimizing its environmental footprint. However, further studies are required to fully assess its long-term ecological impact and ensure sustainable practices during its production and application.
In conclusion, 1-(but-3-y n -1-y l)-3-(difluoromethyl)sulfanylbenzene (CAS No. 2229570 -02 -7) represents a significant advancement in organic chemistry. Its unique structure, coupled with cutting-edge synthetic methods and promising biological activity, positions it as a key player in diverse scientific domains. As research continues to unfold, this compound is expected to contribute significantly to the development of novel materials and therapeutic interventions.
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